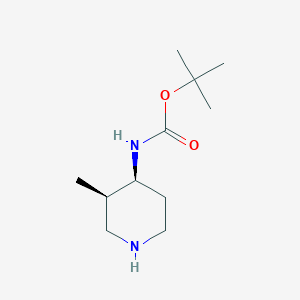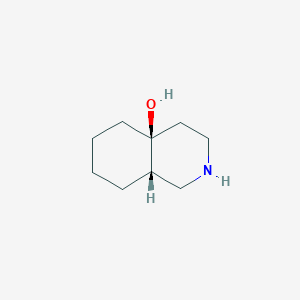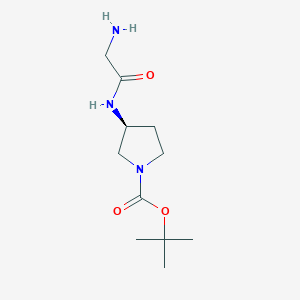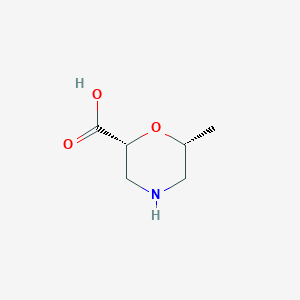![molecular formula C11H17NO3 B3249313 tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1932285-09-0](/img/structure/B3249313.png)
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as a derivative of azabicyclic compounds, is an intriguing molecule in the field of organic chemistry. It has a rigid bicyclic structure with a tert-butyl ester group, making it significant for various synthetic applications and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves several steps, typically starting with the construction of the azabicyclic core. The key steps include:
Formation of the Azabicyclic Core: : Often achieved through cycloaddition reactions, such as Diels-Alder reactions, where a diene and a dienophile form the bicyclic system.
Introduction of the Oxo Group: : This is usually done via oxidation reactions, such as using oxidizing agents like PCC (pyridinium chlorochromate).
Esterification: : The final step involves esterifying the carboxylic acid group with tert-butanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
In industrial settings, the preparation of such compounds might utilize continuous flow reactors to maintain stringent control over reaction conditions, ensuring high yields and purity. Large-scale synthesis often involves optimization of reaction parameters like temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce or modify functional groups.
Reduction: : Reduction reactions may be used to convert the oxo group into hydroxyl groups or other functional forms.
Substitution: : The tert-butyl ester can be replaced with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as PCC or KMnO4 for oxidation.
Reducing Agents: : Like LiAlH4 or NaBH4 for reduction.
Nucleophiles: : For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Major Products
The products of these reactions vary widely depending on the conditions and reagents used. For example, oxidation could yield tert-butyl (1R,4S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, while reduction might produce tert-butyl (1R,4S)-6-hydroxymethyl-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are investigated for their potential activity as enzyme inhibitors or receptor antagonists. Their rigid structure makes them suitable for probing the active sites of various biomolecules.
Medicine
Medicinally, the compound and its analogs may be explored for developing drugs targeting specific neurological pathways or as potential treatments for conditions like Alzheimer's disease.
Industry
In the industrial sector, these compounds could be used in the development of new materials or as catalysts in chemical reactions, owing to their unique structural properties.
Mechanism of Action
The mechanism by which tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects is largely dependent on its structural features. It can interact with molecular targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions allow it to bind effectively to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
When compared to other similar compounds, such as tropane derivatives and other azabicyclic molecules, tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate stands out due to its rigid bicyclic framework and the presence of the tert-butyl ester group. This uniqueness imparts distinctive physical and chemical properties, making it particularly valuable in synthetic and medicinal chemistry.
List of Similar Compounds
Tropane
Cocaine (a tropane alkaloid)
Scopolamine
Hyoscyamine
Atropine
These compounds share structural similarities but differ in their functional groups and overall chemical properties, which influence their applications and biological activities.
There you have it—a detailed journey into the world of this compound. Fascinating, right?
Properties
IUPAC Name |
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUILAFZFPFJH-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




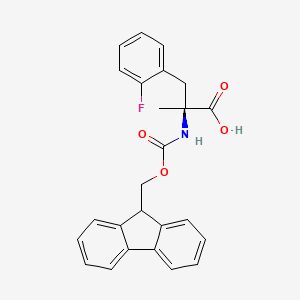
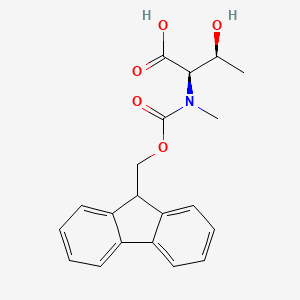
![Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate](/img/structure/B3249267.png)
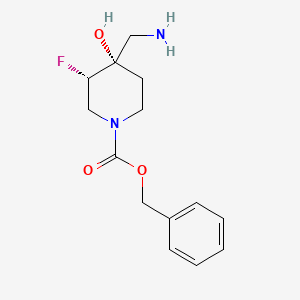
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B3249290.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3249291.png)
![tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B3249306.png)
